methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate
Overview
Description
Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate is a chiral ester compound with significant importance in organic chemistry. It is characterized by its two hydroxyl groups and a phenyl group attached to a three-carbon chain, making it a versatile intermediate in various synthetic pathways.
Mechanism of Action
Target of Action
Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate is a complex organic compound. It’s structurally similar to other compounds that target methionine aminopeptidase in escherichia coli .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets and induce changes at the molecular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its target and carries out its function . .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate involves the reduction of α,α-unsaturated aromatic aldehydes using baker’s yeast. This biocatalytic process converts the aldehydes into the desired diols with high enantioselectivity . The reaction typically takes place in an aqueous medium with D-glucose as the substrate for the yeast.
Industrial Production Methods
Industrial production of this compound often employs chemical reduction methods using chiral catalysts. These methods ensure high yields and enantiomeric purity. The use of asymmetric hydrogenation or enzymatic reduction processes are common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert hydroxyl groups into tosylates, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Formation of methyl (2S,3R)-2-oxo-3-phenylpropanoate.
Reduction: Formation of methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanol.
Substitution: Formation of methyl (2S,3R)-2,3-ditosyl-3-phenylpropanoate.
Scientific Research Applications
Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate is widely used in scientific research due to its chiral nature and reactivity. Its applications include:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Medicine: Potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,3R)-2,3-dihydroxy-3-methylpropanoate: Similar structure but with a methyl group instead of a phenyl group.
Methyl (2S,3R)-2,3-dihydroxy-3-ethylpropanoate: Similar structure but with an ethyl group instead of a phenyl group.
Methyl (2S,3R)-2,3-dihydroxy-3-isopropylpropanoate: Similar structure but with an isopropyl group instead of a phenyl group.
Uniqueness
Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. The phenyl group enhances the compound’s stability and makes it a valuable intermediate in the synthesis of aromatic compounds.
Properties
IUPAC Name |
methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,11-12H,1H3/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDRYSIPXMREGK-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]([C@@H](C1=CC=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431042 | |
Record name | Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124649-67-8 | |
Record name | Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions an unusual pathway for synthesizing methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate involving a dimer chromium(III)−salen complex and a donor ligand. Can you elaborate on the role of the donor ligand in this process?
A1: The research paper highlights the unprecedented role of a donor ligand, such as triethylamine (Et3N), in influencing the enantioselective synthesis of this compound []. The authors propose that the donor ligand interacts with a reaction intermediate formed during the epoxidation/epoxide ring-opening of trans-methylcinnamate ester. This interaction extends the intermediate's lifespan, allowing for free rotation around a carbon-carbon single bond. This rotation favors the formation of a cis-epoxide, which subsequently undergoes ring-opening in the presence of water to yield the desired this compound []. The study suggests that the donor additive may even contribute to forming a new chromium-based oxidant, influencing the reaction pathway.
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